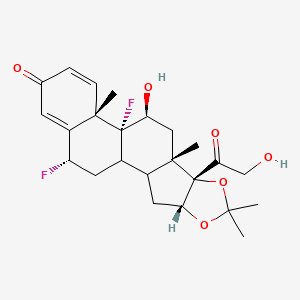

フルオシノロンアセトニド

概要

説明

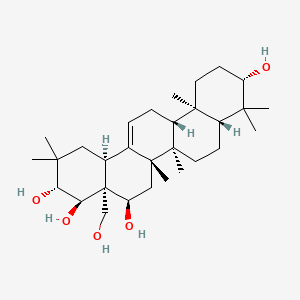

フルオシノロンアセトニドは、主に皮膚の炎症を軽減し、かゆみを和らげるために皮膚科で使用される合成コルチコステロイドです。これは、ステロイド核の特定の位置にフッ素置換基を持つヒドロコルチゾンの誘導体であり、その活性を大幅に高めます。 この化合物は、湿疹、乾癬、皮膚炎など、さまざまな皮膚疾患の治療に広く用いられています .

2. 製法

合成経路と反応条件: フルオシノロンアセトニドは、ジオスゲニン、チゴゲニン、ヘコゲニンなどの天然ステロイド誘導体を原料とする多段階プロセスによって合成されます。合成には、その活性にとって重要な6-α位と9-α位のフッ素化を含むいくつかの重要なステップが含まれます。 フッ素化プロセスは基質に大きく依存し、フッ化水素酸水溶液の使用が効果的であることがわかっています .

工業生産方法: 工業的な設定では、フルオシノロンアセトニドは、バイオ発酵技術と化学合成を組み合わせて生産されます。このプロセスは、フィトステロールのバイオ発酵から始まり、必要なフッ素原子とアセトニド基を導入するために化学的に改変されます。 この方法は、最終生成物の高収率と純度を保証します .

科学的研究の応用

Fluocinolone acetonide has a wide range of applications in scientific research, including:

Chemistry: It is used as a model compound for studying the effects of fluorination on steroid activity and stability.

Biology: It is used to investigate the mechanisms of corticosteroid action and their effects on cellular processes.

Medicine: It is extensively used in dermatology for treating inflammatory skin conditions and in ophthalmology for treating diabetic macular edema and non-infectious uveitis.

Industry: It is used in the formulation of various pharmaceutical products, including creams, ointments, and intravitreal implants

作用機序

フルオシノロンアセトニドは、標的細胞の細胞質にあるグルココルチコイドレセプターに結合することにより作用を発揮します。この受容体-リガンド複合体は、その後、標的遺伝子のプロモーター領域のグルココルチコイド応答エレメントに結合する細胞核に移動します。この結合は特定の遺伝子の転写を調節し、炎症性メディエーターの抑制、毛細血管透過性の低下、白血球の遊走の阻害につながります。 これらの作用は、フルオシノロンアセトニドの抗炎症作用と免疫抑制作用に総合的につながります .

6. 類似の化合物との比較

フルオシノロンアセトニドは、その特定のフッ素置換基により、コルチコステロイドの中で独特です。これにより、その効力と安定性が強化されます。類似の化合物には以下のようなものがあります。

ベタメタゾンジプロピオン酸: 同様の皮膚疾患に使用される別の強力なコルチコステロイドです。

クロベタゾールプロピオン酸: 重度の皮膚疾患に使用される非常に強力なコルチコステロイドです。

デソキシメタゾン: 抗炎症作用は類似していますが、構造上の修飾が異なるコルチコステロイドです。

フルチカゾンプロピオン酸: 皮膚科と呼吸器科の両方で使用されるコルチコステロイド.

Safety and Hazards

Fluocinolone acetonide can cause skin irritation and damage in some persons . If applied to the eyes, this material causes severe eye damage . It is advised to avoid contact with skin, eyes, and clothing. Use personal protective equipment and use only in well-ventilated areas. Do not ingest and do not breathe dust .

将来の方向性

Fluocinolone acetonide has been used extensively in different medical areas . It has been used in shampoo products as a low to medium potency corticosteroid for the treatment of seborrheic dermatitis of the scalp . As an intravitreal implant, it is indicated for the treatment of diabetic macular edema with patients that have been previously treated with a course of corticosteroids and no clinically significant rise in intraocular pressure . Fluocinolone acetonide was announced on October 15, 2018 to be FDA approved for the treatment of chronic non-infectious uveitis affecting the posterior segment of the eye . Some reports have indicated the use of fluocinolone acetonide as a vasoprotective agent and for its use in the treatment of first-degree hemorrhoids .

生化学分析

Biochemical Properties

Fluocinolone acetonide interacts with various biomolecules in the body. It binds to the cytosolic glucocorticoid receptor . After binding, the receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes . This interaction leads to the increase in expression of specific target genes .

Cellular Effects

Fluocinolone acetonide has significant effects on various types of cells and cellular processes. It reduces the swelling, itching, and redness that can occur in inflammatory skin conditions . It also influences cell function by inhibiting the edema, fibrin deposition, capillary dilation, leukocyte migration, capillary proliferation, fibroblast proliferation, collagen deposition, and scar formation .

Molecular Mechanism

Fluocinolone acetonide exerts its effects at the molecular level through several mechanisms. It binds to the cytosolic glucocorticoid receptor, leading to the inhibition of pro-inflammatory cytokines and mediators . It also reduces the migration and activation of inflammatory cells, thus controlling the inflammatory response .

Temporal Effects in Laboratory Settings

The systemic absorption of fluocinolone acetonide is below 0.1 ng/ml, indicating that the systemic distribution is very minimal and the effect of fluocinolone is mainly local . This suggests that the product’s stability and long-term effects on cellular function observed in in vitro or in vivo studies are primarily local.

Dosage Effects in Animal Models

In animal models, the effects of fluocinolone acetonide vary with different dosages. For example, it has been estimated that the maximum dosage dogs will tolerate, when fed fluocinolone acetonide daily for a period of 2 weeks, is less than 0.125 mg/kg . At this dose level, animals lost weight and displayed diarrhea and intestinal inflammation .

Metabolic Pathways

Fluocinolone acetonide is involved in several metabolic pathways. Like other glucocorticoid agents, it acts as a physiological antagonist to insulin by decreasing glycogenesis (formation of glycogen). It also promotes the breakdown of lipids (lipolysis), and proteins, leading to the mobilization of extrahepatic amino acids and ketone bodies .

Transport and Distribution

Fluocinolone acetonide is transported and distributed within cells and tissues. The systemic absorption of fluocinolone acetonide is below 0.1 ng/ml, indicating that the systemic distribution is very minimal and the effect of fluocinolone is mainly local .

Subcellular Localization

The subcellular localization of fluocinolone acetonide and its effects on its activity or function are primarily related to its interaction with the cytosolic glucocorticoid receptor . After binding, the receptor-ligand complex translocates itself into the cell nucleus .

準備方法

Synthetic Routes and Reaction Conditions: Fluocinolone acetonide is synthesized through a multi-step process starting from natural steroid derivatives such as diosgenin, tigogenin, and hecogenin. The synthesis involves several key steps, including fluorination at the 6-alpha and 9-alpha positions, which are crucial for its activity. The fluorination process is highly substrate-dependent, and the use of aqueous hydrogen fluoride solution has been found to be effective .

Industrial Production Methods: In industrial settings, fluocinolone acetonide is produced using bio-fermentation techniques combined with chemical synthesis. The process starts with the bio-fermentation of phytosterol to produce intermediate compounds, which are then chemically modified to introduce the necessary fluorine atoms and acetonide groups. This method ensures high yield and purity of the final product .

化学反応の分析

反応の種類: フルオシノロンアセトニドは、次のようなさまざまな化学反応を起こします。

酸化: この反応は、酸素の付加または水素の除去を伴い、多くの場合、ケトンまたはアルデヒドの生成につながります。

還元: この反応は、水素の付加または酸素の除去を伴い、通常、ケトンまたはアルデヒドをアルコールに戻します。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。

還元: 一般的な還元剤には、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどがあります。

主要な生成物: これらの反応によって生成される主な生成物には、抗炎症作用が強化されたヒドロコルチゾンのさまざまなフッ素化誘導体があります .

4. 科学研究への応用

フルオシノロンアセトニドは、次のような科学研究において幅広い応用範囲を持っています。

化学: ステロイドの活性と安定性に対するフッ素化の影響を研究するためのモデル化合物として使用されます。

生物学: コルチコステロイドの作用機序と細胞プロセスへの影響を調べるために使用されます。

医学: 皮膚の炎症性疾患の治療のための皮膚科および糖尿病性黄斑浮腫や非感染性ぶどう膜炎の治療のための眼科で広く使用されています。

類似化合物との比較

Fluocinolone acetonide is unique among corticosteroids due to its specific fluorine substitutions, which enhance its potency and stability. Similar compounds include:

Betamethasone dipropionate: Another potent corticosteroid used for similar dermatological conditions.

Clobetasol propionate: A highly potent corticosteroid used for severe skin conditions.

Desoximetasone: A corticosteroid with similar anti-inflammatory properties but different structural modifications.

Fluticasone propionate: A corticosteroid used in both dermatology and respiratory medicine.

Fluocinolone acetonide stands out due to its high lipophilicity and prolonged duration of action, making it particularly effective in long-term treatments .

特性

IUPAC Name |

(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30F2O6/c1-20(2)31-19-9-13-14-8-16(25)15-7-12(28)5-6-21(15,3)23(14,26)17(29)10-22(13,4)24(19,32-20)18(30)11-27/h5-7,13-14,16-17,19,27,29H,8-11H2,1-4H3/t13-,14-,16-,17-,19+,21-,22-,23-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEBLZLNTKCEFIT-VSXGLTOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CO)C[C@@H](C5=CC(=O)C=C[C@@]53C)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30F2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0040674 | |

| Record name | Fluocinolone acetonide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble, SOL IN ALC, ACETONE, & METHANOL; INSOL IN WATER; SLIGHTLY SOL IN CHLOROFORM | |

| Record name | Fluocinolone acetonide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00591 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FLUOCINOLONE ACETONIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3083 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Fluocinolone acetonide is a corticosteroid and thus, it can be inferred that it acts by inhibiting the edema, fibrin deposition, capillary dilation, leukocyte migration, capillary proliferation, fibroblast proliferation, collagen deposition, and scar formation. Some reports have indicated that fluocinolone acetonide presents a high binding affinity for the glucocorticoid receptor. After binding the receptor, the newly formed receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements in the promoter region of the target genes. This effect promotes the induction of phospholipase A2 inhibitory proteins (lipocortins). Through this mechanism of action, it is thought that fluocinolone induces mainly one of the lipocortins, annexin 1, which will later mediate the synthesis of inflammatory mediators such as prostaglandins and leukotrienes by inhibiting the release of arachidonic acid which is the precursor of all these inflammatory mediators. Hence, the induction of these proteins will prevent the release of arachidonic acid by phospholipase A2., CORTICOSTEROIDS...ARE THOUGHT TO ACT BY CONTROLLING RATE OF SYNTH OF PROTEINS. ...CORTICOSTEROIDS REACT WITH RECEPTOR PROTEINS IN CYTOPLASM OF SENSITIVE CELLS TO FORM STEROID-RECEPTOR COMPLEX. ... STEROID HORMONES APPEAR TO STIMULATE TRANSCRIPTION & ULTIMATELY SYNTH OF SPECIFIC PROTEINS. /CORTICOSTEROIDS/, ...CORTICOSTEROIDS...INFLUENCE CARBOHYDRATE, PROTEIN, FAT, & PURINE METABOLISM; ELECTROLYTE & WATER BALANCE; & FUNCTIONS OF CVS, KIDNEY, SKELETAL MUSCLE, NERVOUS SYSTEM, & OTHER ORGANS & TISSUES. ...CORTICOSTEROIDS ENDOW ORGANISM WITH CAPACITY TO RESIST MANY TYPES OF NOXIOUS STIMULI & ENVIRONMENTAL CHANGE. /CORTICOSTEROIDS/ | |

| Record name | Fluocinolone acetonide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00591 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FLUOCINOLONE ACETONIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3083 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS FROM ACETONE & HEXANE, WHITE, CRYSTALLINE POWDER | |

CAS No. |

67-73-2 | |

| Record name | Fluocinolone 16,17-acetonide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluocinolone acetonide [USAN:USP:INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluocinolone acetonide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00591 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FLUOCINOLONE ACETONIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92339 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fluocinolone acetonide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluocinolone acetonide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUOCINOLONE ACETONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0CD5FD6S2M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FLUOCINOLONE ACETONIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3083 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

266-268, 266 °C | |

| Record name | Fluocinolone acetonide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00591 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FLUOCINOLONE ACETONIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3083 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-Chlorophenyl)methyl]-1-(7-pyrrolidin-1-ylheptyl)guanidine](/img/structure/B1672815.png)

![(3S,7R,8aS)-Hexahydro-7-hydroxy-3-(hydroxymethyl)-pyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1672816.png)

![N-[3-[(2,5-dimethylphenyl)methoxy]-4-[methyl(methylsulfonyl)amino]phenyl]cyclohexanecarboxamide](/img/structure/B1672820.png)

![Acetic acid, [(phenylsulfonyl)hydrazono]-](/img/structure/B1672826.png)

![(4r)-3-{(2s,3s)-2-Hydroxy-3-[(3-Hydroxy-2-Methylbenzoyl)amino]-4-Phenylbutanoyl}-5,5-Dimethyl-N-(2-Methylbenzyl)-1,3-Thiazolidine-4-Carboxamide](/img/structure/B1672827.png)